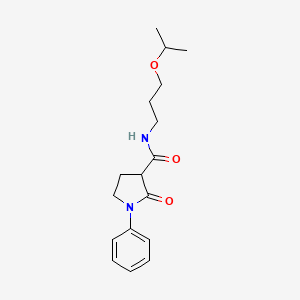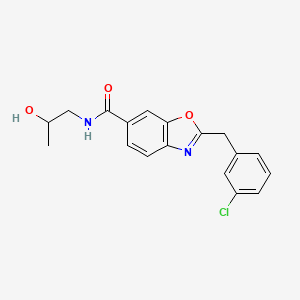
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action has also been found to have potential applications in other diseases such as Alzheimer's disease and cancer.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway by N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have neuroprotective effects by reducing neuronal apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Parkinson's disease. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential applications of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in other diseases such as Alzheimer's disease and cancer. Additionally, the development of more effective methods for the administration of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in vivo could also be explored.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with methyl acetoacetate to form 1-(4-chlorobenzyl)-5-methyl-2,4-dioxo-3-pyrrolidinecarboxylic acid ethyl ester. This compound is then reacted with phenylhydrazine to form the corresponding hydrazone, which is subsequently reduced to form N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve motor function and reduce neuronal loss. It has also been studied for its potential applications in other diseases such as Alzheimer's disease, where it has been found to reduce amyloid-beta accumulation and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQAMBHDPUQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)
![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
